molecular formula C20H26N4O4S B13860036 2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid

2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid

Cat. No.: B13860036
M. Wt: 418.5 g/mol
InChI Key: DYCBTNVNACPQRN-UHFFFAOYSA-N
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Description

(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonylamino group, a diazenyl linkage, and a dimethylamino-substituted phenyl ring, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the diazotization of 4-dimethylaminobenzenamine followed by coupling with a sulfonyl chloride derivative. The reaction conditions often require low temperatures and the use of strong acids like hydrochloric acid to facilitate the diazotization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its diazenyl linkage is particularly useful in labeling and tracking biological molecules .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The sulfonylamino group is known to enhance the bioavailability and stability of pharmaceutical compounds .

Industry

In the industrial sector, this compound is used in the production of dyes and pigments due to its vibrant color properties. It is also employed in the development of advanced materials with specific electronic and optical characteristics .

Mechanism of Action

The mechanism of action of (2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The diazenyl linkage can undergo reversible cleavage, allowing the compound to act as a molecular switch in biological systems. The sulfonylamino group enhances the compound’s binding affinity to its targets, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid stands out due to its unique combination of functional groups. The presence of both a diazenyl linkage and a sulfonylamino group provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-14(2)13-19(20(25)26)23-29(27,28)18-11-7-16(8-12-18)22-21-15-5-9-17(10-6-15)24(3)4/h5-12,14,19,23H,13H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCBTNVNACPQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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